7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a difluoromethyl group and a methylsulfonyl group attached to a dihydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a quinazolinone derivative using difluoromethylating agents such as fluoroform (CHF3) under controlled conditions . The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow difluoromethylation protocols, which offer advantages in terms of scalability and efficiency . These methods utilize microreactor technology to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted quinazolinone derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s stability and bioavailability, while the methylsulfonyl group can modulate its reactivity and binding affinity to target proteins . The compound may exert its effects through inhibition of specific enzymes or receptors, leading to downstream biological effects .
Comparison with Similar Compounds
Similar Compounds
7-(Trifluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-4(3H)-one: Similar structure but with a different position of the carbonyl group.
Uniqueness
The presence of the difluoromethyl group in 7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a drug candidate .
Properties
CAS No. |
1706446-26-5 |
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Molecular Formula |
C10H10F2N2O3S |
Molecular Weight |
276.26 g/mol |
IUPAC Name |
7-(difluoromethyl)-2-methylsulfonyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C10H10F2N2O3S/c1-18(16,17)10-13-4-6-7(14-10)2-5(9(11)12)3-8(6)15/h4-5,9H,2-3H2,1H3 |
InChI Key |
JYBXSONXUBDTGA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2C(=N1)CC(CC2=O)C(F)F |
Origin of Product |
United States |
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